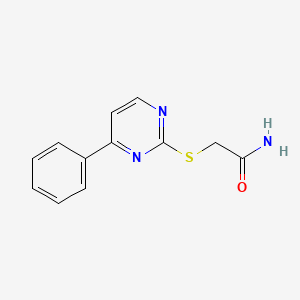

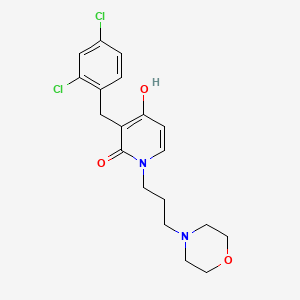

2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Pyrimidine derivatives, such as the one you mentioned, are a class of compounds that have been widely studied for their potential therapeutic applications . They often serve as key structures in various pharmaceuticals due to their ability to interact with biological targets.

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives can be analyzed using techniques like 3D-QSAR, molecular docking, and molecular dynamics simulations . These techniques help to understand the structure-activity relationships and the mechanism of action of these compounds.Chemical Reactions Analysis

The chemical reactions involving pyrimidine derivatives can be complex and varied, depending on the specific compound and the conditions .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide” would depend on its specific structure. Factors such as molecular weight, polarity, and the presence of functional groups would all influence its properties.Applications De Recherche Scientifique

Quantum Computational Approach and Vibrational Spectroscopy

The molecule has been studied for its vibrational signatures through Raman and Fourier transform infrared spectroscopy, using density functional theory. This study provides insights into its geometric equilibrium, inter and intra-molecular hydrogen bonding, and harmonic vibrational wavenumbers. Such detailed characterization is crucial for understanding the molecule's potential applications in antiviral research, as suggested by its vibrational spectral analysis and natural bond orbital analysis highlighting its stereo-electronic interactions for stability (Mary, Pradhan, & James, 2022).

Synthesis and Structural Characterization

Research on the synthesis of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate explores variations in substituents, leading to different structural features and hydrogen-bond interactions. This work underlines the molecule's adaptability in creating derivatives with potential therapeutic uses, evidenced by the cytotoxicity evaluations against various cell lines (Stolarczyk et al., 2018).

Antiviral and Enzyme Inhibition Properties

Studies on BPTES analogs, related to the thiadiazole derivative, showcase the efforts to identify potent inhibitors of key enzymes like glutaminase. Such compounds, including those structurally related to 2-(4-Phenylpyrimidin-2-yl)sulfanylacetamide, demonstrate significant potential in cancer treatment by inhibiting tumor growth both in vitro and in animal models (Shukla et al., 2012).

Novel Anti-COVID-19 Molecule Analysis

A novel antiviral active molecule, structurally similar to this compound, has been synthesized and characterized, providing quantum chemical insight into its structure and interactions. This research highlights the molecule's potential in combating SARS-CoV-2 through molecular docking studies, suggesting its efficacy against the virus (Mary et al., 2020).

Antimicrobial and Antifungal Applications

Research into the antimicrobial and antifungal activities of pyrimidine derivatives shows significant potential. For example, studies on novel structures derived from benzimidazole as anti-Helicobacter pylori agents demonstrate the utility of such compounds in treating bacterial infections, further emphasizing the versatility of pyrimidine-based molecules in medicinal chemistry (Carcanague et al., 2002).

Mécanisme D'action

The mechanism of action of pyrimidine derivatives can vary widely depending on their structure and the biological target. For example, some pyrimidine derivatives have been studied as inhibitors of glycogen synthase kinase 3 (GSK-3), a key enzyme involved in glucose regulation, cellular differentiation, neuronal function, and cell apoptosis .

Orientations Futures

Propriétés

IUPAC Name |

2-(4-phenylpyrimidin-2-yl)sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3OS/c13-11(16)8-17-12-14-7-6-10(15-12)9-4-2-1-3-5-9/h1-7H,8H2,(H2,13,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIIDHISDQWXWKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=NC=C2)SCC(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)acetic acid](/img/structure/B2536473.png)

![N1-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-N2-phenethyloxalamide](/img/structure/B2536475.png)

![N-[[4-cyclohexyl-5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2536476.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2536478.png)

![4-(2-chloro-4-fluorobenzyl)-2-(4-ethoxyphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2536483.png)

![1-(3,4-dihydroquinolin-1(2H)-yl)-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2536485.png)

![N'-(2,4-difluorophenyl)-N-[3-(1H-imidazol-1-yl)propyl]ethanediamide](/img/structure/B2536489.png)

![1-(2-Fluorophenyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine](/img/structure/B2536493.png)

![Methyl 4-(phenylsulfonyl)-3-[(2-thienylcarbonyl)amino]benzenecarboxylate](/img/structure/B2536496.png)